Propylene sulfide

Catalog No.
S584954
CAS No.
1072-43-1
M.F
C3H6S
M. Wt
74.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene sulfide

CAS Number

1072-43-1

Product Name

Propylene sulfide

IUPAC Name

2-methylthiirane

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3

InChI Key

MBNVSWHUJDDZRH-UHFFFAOYSA-N

SMILES

CC1CS1

Synonyms

methylthiirane, propylene sulfide

Canonical SMILES

CC1CS1

As a Building Block for Polymers:

  • Propylene sulfide can be polymerized to form poly(propylene sulfide) (PPS), a versatile material with potential applications in various fields, including:
    • Drug delivery: PPS can be used to create nanoparticles for controlled drug release []. These nanoparticles can be designed to target specific tissues and release their cargo over time.
    • Membranes: PPS can be used to make membranes for various applications, such as fuel cells and water filtration [].

As a Model Compound:

  • Propylene sulfide is sometimes used as a model compound for studying the reactions of other sulfur-containing molecules. This is because it is relatively simple to synthesize and has well-understood chemical properties [].

In Material Science Research:

  • Propylene sulfide is being explored for its potential use in developing new materials with specific properties. For example, researchers are investigating its use in creating self-assembling materials [].

Propylene sulfide is an organosulfur compound with the molecular formula C₃H₆S. It is characterized by a three-membered cyclic structure known as an episulfide, where a sulfur atom is incorporated into a three-carbon ring. This compound is a colorless liquid with a characteristic odor, commonly used in various chemical applications due to its unique reactivity and properties. Propylene sulfide can be synthesized from propylene oxide through a reaction with hydrogen sulfide, making it an important intermediate in organic synthesis.

Propylene sulfide is a flammable liquid with a strong unpleasant odor. It is harmful if inhaled or swallowed and can cause irritation to the skin and eyes []. Exposure to high concentrations can cause central nervous system depression [].

  • Ring Opening: The most notable reaction is the ring-opening of propylene sulfide, which can be catalyzed by nucleophiles such as amines or alcohols. For instance, dibutylamine reacts with propylene sulfide at elevated temperatures, leading to the formation of linear products .
  • Oxidative Cleavage: Propylene sulfide can also participate in oxidative ring cleavage reactions. In these reactions, oxidizing agents such as hydrogen peroxide or peracids convert the compound into various sulfoxides and sulfones .
  • Reactions with Acids: When treated with acids like acetic acid, propylene sulfide can form thioesters and other derivatives through nucleophilic substitution mechanisms .

Research indicates that propylene sulfide exhibits biological activity, particularly in its interaction with biological molecules. It has been shown to react with amino acids and proteins, leading to the formation of thioether linkages, which may influence protein structure and function. Additionally, studies have suggested that propylene sulfide may have potential antimicrobial properties, although further research is needed to fully elucidate its biological effects .

The synthesis of propylene sulfide can occur through several methods:

  • From Propylene Oxide: The most common method involves the reaction of propylene oxide with hydrogen sulfide under controlled conditions. This process typically requires a catalyst to enhance the reaction rate and yield .
  • Polymerization: Propylene sulfide can also be polymerized using various initiators such as potassium xanthates. This method allows for the production of high molecular weight polymers with specific properties tailored for industrial applications .

Propylene sulfide finds utility in various fields:

  • Polymer Production: It is primarily used as a monomer for the synthesis of polysulfides and polyethers, which are important in producing elastomers and plastics.
  • Chemical Intermediates: Due to its reactive nature, propylene sulfide serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.
  • Vulcanization Agent: In rubber chemistry, it plays a role as a vulcanization agent, enhancing the properties of rubber products through cross-linking mechanisms .

Studies on propylene sulfide interactions have highlighted its reactivity with various nucleophiles. For example:

  • With Amines: Propylene sulfide reacts readily with primary and secondary amines, forming thioether derivatives that can alter biological activity and material properties.
  • With Alcohols: Alcohols can also open the epoxide ring of propylene sulfide, leading to the formation of alkyl thioethers .

These interactions are crucial for understanding its behavior in biological systems and industrial applications.

Several compounds share structural or functional similarities with propylene sulfide:

Compound NameStructure TypeUnique Features
Propylene OxideEpoxideNon-sulfur analog; widely used as an intermediate
Butylene SulfideEpisulfideSimilar reactivity; larger carbon chain
Ethylene SulfideEpisulfideSmaller ring structure; less industrial application

Uniqueness of Propylene Sulfide

Propylene sulfide is unique due to its specific three-membered ring structure that combines both sulfur and carbon atoms. This configuration allows for distinct chemical reactivity compared to similar compounds like propylene oxide or butylene sulfide. Its ability to undergo ring-opening reactions efficiently makes it particularly valuable in polymer chemistry and organic synthesis.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

1072-43-1

General Manufacturing Information

Thiirane, 2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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